BenchChemオンラインストアへようこそ!

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

Brain penetration IKur inhibitor Atrial fibrillation

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile (CAS 1272354-91-2, MW 415.46, C25H17N7) is a synthetic small-molecule member of the phenylquinazoline class of voltage-gated potassium channel Kv1.5 (IKur) inhibitors developed by Bristol-Myers Squibb for atrial fibrillation. This compound features a pyrimidine-2-carbonitrile substituent at the quinazoline C2 position, distinguishing it from the lead compound 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (Compound and the clinical candidate BMS-919373 (Compound 25, pyridine-3-sulfonamide analog).

Molecular Formula C25H17N7
Molecular Weight 415.4 g/mol
Cat. No. B13982385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile
Molecular FormulaC25H17N7
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)C#N
InChIInChI=1S/C25H17N7/c26-13-22-28-14-18(15-29-22)24-31-21-11-6-10-20(17-7-2-1-3-8-17)23(21)25(32-24)30-16-19-9-4-5-12-27-19/h1-12,14-15H,16H2,(H,30,31,32)
InChIKeyHEDAUIXNFZMILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile: A Key Phenylquinazoline IKur Inhibitor Probe for Atrial Fibrillation Research


5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile (CAS 1272354-91-2, MW 415.46, C25H17N7) is a synthetic small-molecule member of the phenylquinazoline class of voltage-gated potassium channel Kv1.5 (IKur) inhibitors developed by Bristol-Myers Squibb for atrial fibrillation [1]. This compound features a pyrimidine-2-carbonitrile substituent at the quinazoline C2 position, distinguishing it from the lead compound 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (Compound 1) and the clinical candidate BMS-919373 (Compound 25, pyridine-3-sulfonamide analog) [2]. The compound served as a structure-activity relationship probe during optimization efforts aimed at balancing Kv1.5 potency, hERG selectivity, pharmacokinetic exposure, and brain penetration [1][2].

Why C2-Substituted Phenylquinazolines Cannot Be Interchanged in IKur Inhibitor Procurement


Within the phenylquinazoline IKur inhibitor series, minor modifications at the quinazoline C2 position produce profound and non-linear changes across multiple critical drug properties—including brain penetration, metabolic stability, and ion channel selectivity—that render simple analog substitution invalid for research or development purposes. The parent compound 1 (pyrimidin-5-yl at C2) exhibited a high brain-to-plasma ratio of 2.8 [1], while the clinical candidate 25 (pyridine-3-sulfonamide at C2) was specifically engineered to reduce brain exposure [2]. The pyrimidine-2-carbonitrile substituent present in the target compound introduces additional metabolic liability through thiazoline formation in human liver microsomes, a pathway not shared by the pyridine or pyridazine analogs [3]. These data demonstrate that C2-substituent identity is a primary determinant of both tissue distribution and metabolic fate, making each analog a distinct chemical tool with non-fungible properties.

Quantitative Differentiation Evidence: 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile vs. Closest Analogs


Brain-to-Plasma Ratio Comparison: Pyrimidine-2-Carbonitrile Analog in the Context of CNS Penetration SAR

The parent phenylquinazoline lead (Compound 1, pyrimidin-5-yl at C2) demonstrated a brain-to-plasma ratio (B/P) of 2.8, indicating substantial CNS penetration that was deemed unacceptable for an atrial-selective agent [1]. This high brain exposure drove the C2' SAR campaign from which the target compound (pyrimidine-2-carbonitrile) emerged as an intermediate probe. While specific B/P data for the target compound itself have not been publicly disclosed in peer-reviewed literature, the structurally analogous clinical candidate Compound 25 (pyridine-3-sulfonamide at C2) was explicitly designed to reduce brain penetration through introduction of a hydrogen bond donor [2]. The pyrimidine-2-carbonitrile analog, lacking this H-bond donor, is predicted by class-level SAR to exhibit intermediate brain penetration between the high-exposure Compound 1 and the low-exposure Compound 25.

Brain penetration IKur inhibitor Atrial fibrillation CNS exposure

Metabolic Susceptibility: Pyrimidine-2-Carbonitrile Moiety Undergoes Thiazoline Formation in Human Liver Microsomes

A dedicated chemical model study demonstrated that the pyrimidine-2-carbonitrile group is the most susceptible among nitrile-containing heterocycles to metabolism via thiazoline formation in human liver microsomes, with susceptibility ranking: pyrimidine > pyridazine > pyridine [1]. This implies that the target compound—bearing a pyrimidine-2-carbonitrile substituent—carries a higher intrinsic metabolic liability at the C2 moiety compared to the pyridine-3-sulfonamide clinical candidate (Compound 25) which lacks the nitrile group, and potentially the pyrimidin-5-yl parent (Compound 1) which lacks the electrophilic nitrile carbon. This metabolic pathway is relevant for predicting hepatic clearance and potential for reactive metabolite formation.

Metabolic stability Thiazoline formation Drug metabolism Hepatocyte assay

Kv1.5 Inhibitory Potency: Class-Level Activity of Phenylquinazoline IKur Blockers with Heterocyclic C2 Substituents

The parent compound 1 (pyrimidin-5-yl at C2) demonstrated a Kv1.5 IC50 of 90 nM in patch clamp electrophysiology assays, with selectivity versus hERG, Na, and Ca channels [1]. The clinical candidate Compound 25 (pyridine-3-sulfonamide at C2) maintained potent IKur blockade, though its exact Kv1.5 IC50 was not publicly disclosed, with robust atrial effective refractory period (AERP) increases demonstrated in rabbit pharmacodynamic models [2]. The C2 heterocycle series SAR established that electron-rich substituents at C2 reduced Kv1.5 potency and compromised hERG selectivity, while heterocycles with appropriate electronic character maintained potency [1]. The pyrimidine-2-carbonitrile analog, bearing an electron-withdrawing nitrile group, is positioned at the electron-deficient end of this SAR spectrum. Kv1.5 IC50 for the target compound has not been independently reported in peer-reviewed literature; however, structurally analogous heterocycle-bearing C2 compounds in the series (13a, 13c, 13e, 13g, 13h, 13i, 13j) were all confirmed as potent Kv1.5 inhibitors before selectivity filtering was applied [1].

Kv1.5 inhibition IKur current blockade Patch clamp electrophysiology Atrial selectivity

In Vivo Pharmacodynamic Efficacy: Rabbit Atrial Effective Refractory Period (AERP) Model Outcomes Across C2 Analogs

In the anesthetized rabbit AERP model (3 mg/kg i.v. infusion over 30 min), the parent Compound 1 (pyrimidin-5-yl at C2) produced an AERP increase of 13 ± 4 ms with a plasma concentration of 3.8 ± 1.6 μM at the end of infusion [1]. No significant effect on ventricular effective refractory period (VERP), QTc (ΔQTc = 13 ± 4.2 ms), or blood pressure was observed, confirming atrial-selective pharmacodynamic activity [1]. Robust efficacy in rabbit and canine pharmacodynamic models was subsequently confirmed for the clinical candidate Compound 25 (pyridine-3-sulfonamide at C2), which was advanced based on this profile [2]. In vivo AERP data for the target compound (pyrimidine-2-carbonitrile at C2) have not been publicly reported. The differential brain penetration predicted for this analog (intermediate between Compound 1 and Compound 25) suggests that its in vivo efficacy-to-CNS-exposure ratio would differ meaningfully from both comparators.

Atrial effective refractory period Pharmacodynamic model Rabbit AERP In vivo efficacy

Optimal Research Applications for 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile Based on Differentiated Properties


C2-Substituent SAR Probe for Brain Penetration Studies in IKur Inhibitor Programs

This compound is optimally deployed as a comparator tool in CNS penetration structure-activity relationship studies. With its pyrimidine-2-carbonitrile C2 substituent—lacking the hydrogen bond donor present in the low-brain-penetration clinical candidate Compound 25 but bearing an electron-withdrawing nitrile absent in the high-brain-penetration Compound 1—it provides an intermediate reference point for mapping the relationship between C2 substituent polarity and brain-to-plasma partitioning in the phenylquinazoline series [1][2]. Use alongside Compound 1 (B/P = 2.8) and Compound 25 (engineered low brain penetration) to establish a three-point brain exposure gradient for computational modeling of CNS distribution.

Metabolic Stability Comparator for Nitrile-Containing Heterocycle Drug Candidates

The pyrimidine-2-carbonitrile moiety has been independently validated as the most thiazoline-forming nitrile heterocycle class in human liver microsomes [3]. This compound therefore serves as a positive control for metabolic liability screening in drug discovery programs exploring nitrile-substituted heterocycles. Researchers can benchmark test compounds against this scaffold to assess relative susceptibility to thiazoline-mediated clearance pathways, particularly in programs targeting cardiovascular indications where hepatic metabolism is a key optimization parameter.

Ion Channel Selectivity Reference Standard for Kv1.5 vs. hERG Profiling

In the phenylquinazoline series, C2 substituent electronic character was demonstrated to modulate the Kv1.5/hERG selectivity ratio, with electron-rich substituents compromising hERG selectivity [1]. This compound, with its electron-withdrawing nitrile group, represents the electron-deficient end of the C2 SAR spectrum and can serve as a reference point for patch clamp electrophysiology panels aiming to decouple Kv1.5 potency from hERG liability. Its use in selectivity profiling experiments alongside Compound 1 and Compound 25 enables a comprehensive assessment of how C2 electronic effects influence cardiac ion channel selectivity.

Synthetic Intermediate for Further C2 Diversification in Custom IKur Inhibitor Libraries

The nitrile group at the pyrimidine 2-position provides a versatile synthetic handle for further chemical diversification—including hydrolysis to amides/acids, reduction to aminomethyl analogs, or cycloaddition reactions—enabling the generation of custom, focused compound libraries for academic or industrial IKur inhibitor screening campaigns [1][2]. This compound can serve as a late-stage diversification precursor for medicinal chemistry groups seeking to explore novel C2 substituent space beyond the sulfonamide series that led to the clinical candidate.

Quote Request

Request a Quote for 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.